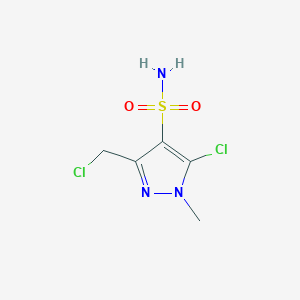

![molecular formula C18H15N3O5S B2933483 3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325978-24-3](/img/structure/B2933483.png)

3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

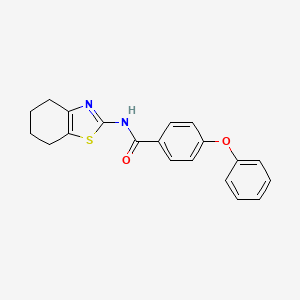

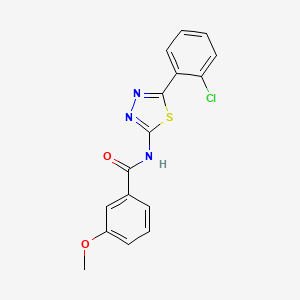

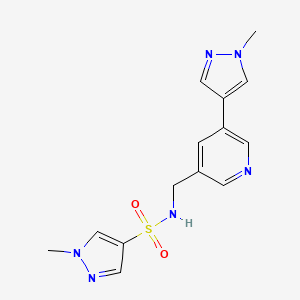

The compound “3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a thiazole group, and a nitrophenyl group . These groups are often found in various natural products and synthetic compounds with potential biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzamide compounds are typically synthesized from benzoic acid or its derivatives and amine derivatives . The nitrophenyl and thiazole groups could be introduced through further synthetic steps .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would need to be confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These properties could include its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

Antioxidant Activity

Benzamide derivatives, including the compound , have been studied for their antioxidant properties. These compounds can scavenge free radicals and chelate metals, which are crucial activities in protecting the body from oxidative stress . The antioxidant activity is measured through various in vitro assays, such as total antioxidant capacity and free radical scavenging ability. This application is significant in the development of new therapeutic agents for diseases where oxidative stress plays a role, such as neurodegenerative disorders and cancer.

Antibacterial Properties

The antibacterial activity of benzamide derivatives has been explored against a range of gram-positive and gram-negative bacteria . The structure of these compounds allows them to interact with bacterial cell components, leading to growth inhibition. This application is particularly relevant in the search for new antibiotics, especially given the rising concern over antibiotic resistance.

Anti-inflammatory Potential

Benzamides, due to their chemical structure, have shown potential as anti-inflammatory agents . They can modulate the body’s inflammatory response, which is beneficial in treating chronic inflammatory diseases. Research in this area could lead to the development of new drugs for conditions like arthritis and inflammatory bowel disease.

Cancer Treatment

Some benzamide derivatives have been identified as having anti-tumor properties . They can act on various pathways involved in cancer cell proliferation and survival. The compound could be a candidate for further research as a chemotherapeutic agent, potentially offering a new avenue for cancer treatment.

Drug Discovery and Development

The versatility of benzamide derivatives makes them valuable scaffolds in drug discovery . Their structural features allow for a wide range of modifications, enabling the design of compounds with specific pharmacological activities. This application spans across various therapeutic areas, including but not limited to, oncology, neurology, and infectious diseases.

Industrial Applications

Beyond medical applications, benzamide derivatives find use in industrial sectors such as plastics, rubber, and paper industries . They can serve as intermediates in the synthesis of more complex compounds or as additives to improve the properties of materials.

Agricultural Chemistry

In agriculture, benzamide derivatives can be used to develop new pesticides or growth regulators . Their biological activities can be harnessed to protect crops from pests and diseases or to enhance growth and yield.

Biological Probes and Sensors

Due to their reactivity and the possibility to introduce various functional groups, benzamide derivatives can be designed as biological probes or sensors . They can be used to detect or measure biological processes, which is valuable in both research and diagnostic applications.

Mécanisme D'action

The mechanism of action would depend on the biological target of this compound. Benzamides and their derivatives have been found to possess various biological activities, including anti-tumor, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory activities .

Propriétés

IUPAC Name |

3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S/c1-25-14-7-12(8-15(9-14)26-2)17(22)20-18-19-16(10-27-18)11-3-5-13(6-4-11)21(23)24/h3-10H,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCKJCHTNKMRDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2933401.png)

![(1R,5R,7R,9R,10S,13R,15S)-7-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)oxan-2-yl]oxy-15-hydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2933403.png)

![N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933406.png)

![ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2933407.png)

![3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2933409.png)

![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)

![2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B2933419.png)